Free Radical Scavenging Activity: (+)-Erythraline Versus 8-Oxo-erythraline
(+)-Erythraline exhibits the highest free radical scavenging activity among four isolated Erythrina alkaloids, with an IC₅₀ of 182.5 ± 5.3 µg/mL, demonstrating approximately 4.8-fold greater potency than its oxidized derivative 8-oxo-erythraline (IC₅₀ = 868.2 ± 0.26 µg/mL) in the DPPH assay [1]. Structure-activity relationship analysis indicates that any modification to the erythraline base skeleton decreases antioxidant activity, with DFT calculations revealing that erythraline and erythrinine act as electron donors while 8-oxo-erythraline and crystamidine function as electron acceptors [1].
| Evidence Dimension | DPPH free radical scavenging activity (IC₅₀) |
|---|---|
| Target Compound Data | 182.5 ± 5.3 µg/mL |
| Comparator Or Baseline | 8-Oxo-erythraline: 868.2 ± 0.26 µg/mL |
| Quantified Difference | ≈4.8-fold greater potency (lower IC₅₀) |
| Conditions | DPPH free radical scavenging assay; isolated alkaloids from Erythrina crista-galli twigs; structures confirmed by NMR and MS |
Why This Matters
Researchers requiring antioxidant activity in their Erythrina alkaloid studies should procure (+)-erythraline rather than oxidized derivatives, as the intact scaffold confers significantly higher potency.
- [1] Metabolite profiling and free radical scavenging activity studies of alkaloids from Erythrina crista-galli twigs through in vitro and in silico analysis. DOAJ. 2025. View Source
